molecular formula C21H25ClFN3O B2355438 2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898448-96-9

2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2355438
CAS RN: 898448-96-9
M. Wt: 389.9
InChI Key: BSAJXWQWNMPXAX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as CFMTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the key applications of compounds similar to 2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is in the synthesis and evaluation of their antimicrobial properties. For instance, Kuş, Soezuedoenmez, and Altanlar (2009) synthesized various 4‐(1H‐benzimidazol‐2‐yl)benzamides, which showed notable antibacterial and antifungal activities, highlighting the potential of such compounds in the development of new antimicrobial agents (Kuş, Soezuedoenmez, & Altanlar, 2009).

Spectroscopic Characterization and Crystallography

The spectroscopic characterization and crystal structure analysis of compounds similar to the specified benzamide have been a subject of research. Ozbey, Kuş, and Göker (2001) and Al-Harthy et al. (2019) worked on the crystal structure and spectroscopic features of related compounds, providing valuable insights into their molecular structure, which is crucial for understanding their reactivity and interaction with biological targets (Ozbey, Kuş, & Göker, 2001); (Al-Harthy et al., 2019).

Synthesis and Chemical Modification

The synthesis of new amides and modification of the molecular structure of compounds similar to this compound has been explored extensively. Researchers like Koroleva et al. (2011) and Menteşe et al. (2015) have contributed to this field by synthesizing new compounds and analyzing their properties, which could lead to the discovery of new therapeutic agents (Koroleva et al., 2011); (Menteşe et al., 2015).

Potential in Neuroleptic Drug Development

Compounds with a similar structure have been investigated for their neuroleptic activity, as shown by Iwanami et al. (1981). They synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and related compounds for their potential use as neuroleptics, demonstrating the versatility of these compounds in pharmaceutical research (Iwanami et al., 1981).

Pharmacokinetic Studies

Teffera et al. (2013) conducted a study on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are structurally similar to the specified benzamide. Their research provides insights into the metabolism and clearance of such compounds, which is crucial for their development as effective therapeutic agents (Teffera et al., 2013).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O/c1-15-6-8-16(9-7-15)19(26-12-10-25(2)11-13-26)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJXWQWNMPXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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